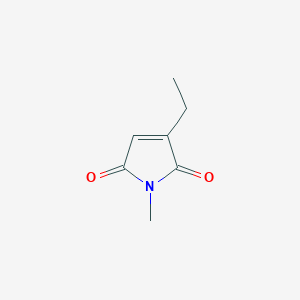
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound with a pyrazolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of hydrazine derivatives with β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: Hydrazine derivatives react with β-keto esters to form pyrazolone intermediates.
Acetylation: The pyrazolone intermediates are then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure with a methyl group instead of an aminomethyl group.
1-Acetyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure with a phenyl group instead of an aminomethyl group.
Uniqueness
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-acetyl-3-(aminomethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)9-5(3-7)2-6(11)8-9/h2H,3,7H2,1H3,(H,8,11) |
Clave InChI |
JASQIQKRWFLZHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=CC(=O)N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


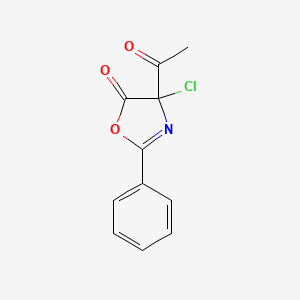
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

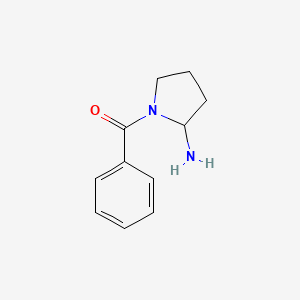
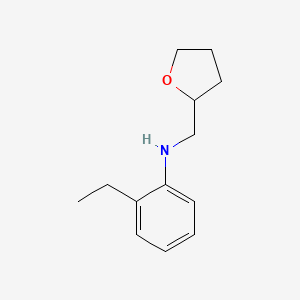
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
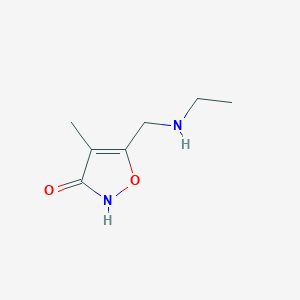

![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
